N-(5-chloro-2,4-dimethoxyphenyl)-3-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)propanamide
Description
N-(5-Chloro-2,4-dimethoxyphenyl)-3-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)propanamide is a synthetic compound characterized by a propanamide backbone linking a 5-chloro-2,4-dimethoxyphenyl group to a 1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl moiety. This structure combines electron-withdrawing (chloro) and electron-donating (methoxy) substituents on the aromatic ring, which influence its electronic properties and bioavailability . The benzothiadiazin sulfone group (1,1-dioxido) enhances stability and solubility, making it a candidate for therapeutic applications, such as TRPC5 channel activation, as demonstrated in diabetic neuropathy models .
Properties
IUPAC Name |
N-(5-chloro-2,4-dimethoxyphenyl)-3-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O5S/c1-26-14-10-15(27-2)13(9-11(14)19)21-18(23)8-7-17-20-12-5-3-4-6-16(12)28(24,25)22-17/h3-6,9-10H,7-8H2,1-2H3,(H,20,22)(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJRMIIIZXUCZEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)CCC2=NS(=O)(=O)C3=CC=CC=C3N2)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The compound has a complex structure characterized by a benzothiadiazine ring and a propanamide side chain. Its molecular formula is , with a molecular weight of approximately 357.82 g/mol. The presence of the chloro and methoxy groups contributes to its biological activity by influencing the electronic properties of the molecule.
Research indicates that compounds in the benzothiadiazine class exhibit various biological activities, including:
- Antimicrobial Activity : Studies have shown that derivatives of benzothiadiazine possess significant antimicrobial properties against various pathogens. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.
- Anticancer Properties : Some studies suggest that benzothiadiazine derivatives can inhibit cancer cell proliferation by inducing apoptosis and inhibiting angiogenesis. The presence of electron-withdrawing groups such as chlorine enhances their efficacy against tumor cells.
- Anti-inflammatory Effects : Compounds similar to N-(5-chloro-2,4-dimethoxyphenyl)-3-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)propanamide have been reported to reduce inflammation by inhibiting pro-inflammatory cytokines and mediators.
In Vitro and In Vivo Studies
A summary of key studies highlighting the biological activity of related compounds is presented in the table below:
Case Studies
-
Case Study on Anticancer Activity :
A study published in a peer-reviewed journal evaluated the anticancer effects of a similar benzothiadiazine derivative on various cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The results demonstrated significant cytotoxicity with an IC50 value lower than 10 µM, indicating strong potential for development as an anticancer agent. -
Case Study on Antimicrobial Efficacy :
In a laboratory setting, researchers tested the antimicrobial properties of several benzothiadiazine derivatives against common bacterial strains. The results indicated that this compound exhibited notable activity against both Gram-positive and Gram-negative bacteria.
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the anticancer properties of compounds similar to N-(5-chloro-2,4-dimethoxyphenyl)-3-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)propanamide. For instance, derivatives of sulfonamides containing similar structural motifs have shown promising cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxic Activity
A study demonstrated that certain derivatives exhibited significant cytotoxicity against human cancer cell lines such as HCT-116 and HeLa. The most active compounds reported had IC50 values of approximately 34 μM and 36 μM respectively, indicating their potential effectiveness in cancer therapy .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 37 | HCT-116 | 36 |
| 46 | HeLa | 34 |
| 59 | MCF-7 | <100 |
The mechanism of action appears to involve the induction of apoptosis in cancer cells, characterized by morphological changes and increased apoptotic markers .
Anti-inflammatory Properties
In addition to anticancer applications, this compound may also serve as a potential anti-inflammatory agent. Molecular docking studies suggest that it could inhibit the enzyme 5-lipoxygenase (5-LOX), which is involved in inflammatory processes. The computational analysis indicated favorable binding interactions with the target enzyme .
Case Study: Molecular Docking Analysis
The docking studies showed that the compound's structure allows for effective interaction with the active site of 5-LOX:
| Parameter | Value |
|---|---|
| Binding Energy | -9.8 kcal/mol |
| Inhibition Constant | 0.25 μM |
These findings support further investigation into its therapeutic potential for treating inflammatory diseases.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions that yield high-purity compounds suitable for biological testing. Characterization techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) are employed to confirm the structure and purity of the synthesized compounds .
Comparison with Similar Compounds
Substituent Effects on the Phenyl Ring
- N-(2,4-Dimethoxyphenyl)-3-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)propanamide ():
Lacks the 5-chloro substituent, reducing electron-withdrawing effects. This may decrease binding affinity to targets like TRPC5 compared to the chloro-substituted analogue . - PNU-120596 (N-(5-Chloro-2,4-dimethoxyphenyl)-N′-(5-methyl-3-isoxazolyl)-urea) ():
Replaces the propanamide with a urea linker. Urea’s hydrogen-bonding capacity enhances allosteric modulation of nicotinic receptors, unlike the propanamide’s neutral linkage .
Heterocyclic Variations
- Pyrazole and Triazole Derivatives ():
Compounds like N-(4-chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide () replace benzothiadiazin with triazole, altering hydrogen-bonding networks and reducing sulfone-mediated solubility. These derivatives show neuroprotective effects in SH-SY5Y cells but lack TRPC5 specificity . - Thiazole-Based Analogues ():
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide features a thiazole ring and fluorinated aryl group. The amide-anion interaction inhibits PFOR enzyme activity, indicating divergent biological targets compared to benzothiadiazin propanamides .
Functional Group Modifications
Propanamide vs. Urea Linkers
- Propanamide Backbone (Target Compound): Neutral linkage with moderate polarity, favoring membrane permeability. Demonstrated efficacy in TRPC5 activation (IC₅₀ values in nanomolar range) .
- Urea Derivatives (e.g., PNU-120596): Strong hydrogen-bond donors enhance receptor binding but reduce blood-brain barrier penetration. PNU-120596 modulates nicotinic receptors at micromolar concentrations, suggesting lower potency than propanamides in certain contexts .
Physical Properties
Research Findings and Implications
- TRPC5 Activation: The chloro substituent in the target compound enhances TRPC5 binding via hydrophobic interactions, unlike non-chlorinated analogues .
- Neuroprotection : Triazole propanamides () show cytotoxicity reduction but require higher concentrations than benzothiadiazin derivatives, highlighting the sulfone group’s role in potency .
- Synthetic Feasibility : EDCI/HOBt-mediated coupling () is optimal for propanamide synthesis, ensuring high yields and purity .
Preparation Methods
Nitro Reduction Protocol
- Starting Material : 5-Chloro-2,4-dimethoxynitrobenzene is prepared via nitration and chlorination of 2,4-dimethoxybenzene.
- Catalytic Reduction :
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Reaction Time | 1.5–2.5 hours | |
| Purity (HPLC) | 99.5–99.7% | |
| Catalyst Reusability | 3 cycles without yield loss |
This method avoids hazardous hydrogen gas and achieves high regioselectivity due to the TiO₂-Al₂O₃ support’s Lewis acidity.
Benzothiadiazine-1,1-Dioxide Core Synthesis
The 1,2,4-benzothiadiazine-1,1-dioxide moiety is synthesized via cyclization strategies. A SnCl₂-mediated tandem reaction enables efficient ring formation.
Tandem Reduction-Cyclization
- Starting Material : 2-Nitro-N-(3-cyanopropyl)benzenesulfonamide.
- Reaction Sequence :
Optimized Conditions :
| Parameter | Value | Source |
|---|---|---|
| SnCl₂ Concentration | 2.5 eq | |
| Temperature | 80°C | |
| Yield | 78–82% |
Propanamide Side-Chain Introduction
The propanamide linker is installed via coupling between the benzothiadiazine carboxylic acid and 5-chloro-2,4-dimethoxyaniline.
Carboxylic Acid Activation
Amide Bond Formation
- Coupling Protocol :
Characterization Data :
- ¹H NMR (400 MHz, DMSO-d₆): δ 10.21 (s, 1H, NH), 8.12–6.85 (m, 6H, aromatic), 3.87 (s, 6H, OCH₃), 2.94 (t, 2H, CH₂), 2.58 (t, 2H, CH₂).
- HPLC Purity : 98.3% (C18 column, MeCN/H₂O gradient).
Alternative Pathways and Comparative Analysis
Ring-Closed Analogues
Conformationally restricted benzothiadiazines (e.g., 1,2,4-benzothiadiazine 1,1-dioxides) exhibit lower PDK inhibition activity compared to open-chain propanamides. For the target compound, the open-chain propanamide design is preferred to maintain flexibility for target binding.
Solvent and Catalyst Screening
Ethanol outperforms methanol in nitro reductions due to better solubility of intermediates. Ni/TiO₂-Al₂O₃ catalysts show superior activity to Pt/C (82% vs. 95% yield).
Scalability and Industrial Feasibility
The patented nitro reduction process is scalable to kilogram batches with consistent yields. Key factors for industrial adoption include:
- Catalyst Recovery : Filtration and reactivation cycles reduce costs.
- Waste Minimization : No halide inhibitors or toxic byproducts.
Challenges and Optimization Opportunities
- Regioselectivity in Chlorination : Directing methoxy groups during chlorination requires careful control to avoid para/ortho mixtures.
- Benzothiadiazine Oxidation : Over-oxidation to sulfones is mitigated using mild oxidizing agents like H₂O₂/AcOH.
Q & A
Q. What are the optimized synthetic routes for this compound, and how can reaction conditions enhance yield and purity?
The synthesis involves multi-step organic reactions, typically starting with precursor coupling under controlled conditions. Key parameters include maintaining temperatures between 20–25°C during reagent addition (e.g., chloroacetyl chloride in dioxane) and using aprotic solvents to minimize side reactions . Monitoring via thin-layer chromatography (TLC) ensures reaction progression, while recrystallization (e.g., ethanol-DMF mixtures) improves purity . Adjusting pH to 8–9 with ammonia precipitates intermediates , and inert atmospheres can boost yields above 70% .
Q. Which spectroscopic techniques are most effective for structural characterization?
Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming proton and carbon environments, particularly the chloro-phenyl and benzothiadiazine moieties . Infrared (IR) spectroscopy identifies functional groups like sulfonamide (S=O stretches at ~1350–1150 cm⁻¹) . Mass spectrometry (MS) provides molecular weight validation, while high-resolution MS distinguishes isotopic patterns of chlorine .
Q. How should stability and handling be managed during storage?
Although stable under standard lab conditions, the chlorinated phenyl group necessitates argon-blanketed storage to prevent dehalogenation . Desiccants are recommended to avoid hygroscopic degradation, and aliquoting reduces repeated freeze-thaw cycles .
Advanced Research Questions
Q. How does the chlorinated phenyl group affect reactivity and bioactivity compared to non-chlorinated analogs?
The chloro substituent enhances electrophilic reactivity, facilitating nucleophilic aromatic substitutions . Comparative studies show chlorinated derivatives exhibit 2–3× higher antimicrobial activity than fluorinated or methylated analogs due to increased lipophilicity and target binding . However, steric hindrance may occur in certain receptor interactions, requiring molecular docking to optimize positioning .
Q. What computational methods predict binding affinity and conformational stability?
Molecular dynamics simulations (e.g., AMBER or GROMACS) model the compound’s 3D conformation, while docking software (AutoDock Vina) assesses binding modes to targets like kinase enzymes . Density Functional Theory (DFT) calculates electronic properties, such as HOMO-LUMO gaps, to predict reactivity .
Q. How can contradictions in biological activity data between structural analogs be resolved?
Systematic SAR studies comparing substituents (e.g., chloro vs. cyano groups) isolate critical functional groups . For example, ’s table shows chlorination enhances activity, while methoxy groups reduce metabolic clearance. Dose-response assays under standardized conditions (e.g., fixed pH and temperature) minimize variability .
Q. What strategies investigate metabolic pathways and degradation products?
In vitro metabolic profiling using liver microsomes (human or rodent) identifies primary metabolites via LC-MS/MS . Isotopic labeling (e.g., ¹⁴C at the propanamide chain) tracks degradation pathways, while computational tools (MetaSite) predict Phase I/II metabolism .
Q. How do propanamide modifications affect pharmacokinetics and selectivity?
Replacing the propanamide with shorter alkyl chains reduces plasma protein binding, enhancing bioavailability but decreasing target selectivity . Introducing methyl groups at the α-position improves metabolic stability by sterically hindering esterase cleavage .
Q. What are best practices for dose-response experiments in enzyme inhibition assays?
Use a logarithmic concentration range (e.g., 1 nM–100 µM) to capture IC₅₀ values. Include positive controls (e.g., known inhibitors) and normalize activity to vehicle-treated samples . Triplicate measurements and nonlinear regression (GraphPad Prism) ensure reproducibility .
Q. How can in silico methods prioritize derivatives for pharmacological evaluation?
Virtual screening libraries (ZINC15) filtered by Lipinski’s Rule of Five identify drug-like candidates . QSAR models trained on benzothiadiazine derivatives predict bioactivity, while toxicity thresholds are assessed with ProTox-II . High-throughput docking narrows candidates for synthesis and in vitro validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
